molecular formula C10H14S B1597935 4-Butylbenzenethiol CAS No. 4946-15-0

4-Butylbenzenethiol

Cat. No. B1597935
CAS RN: 4946-15-0
M. Wt: 166.29 g/mol
InChI Key: PVQZSZNJUBQKJW-UHFFFAOYSA-N
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Description

4-Butylbenzenethiol, also known as 4-tert-Butylbenzenethiol, is a chemical compound with the molecular formula C10H14S . It can be used to synthesize Pd–thiolate complex by coordinating with Pd. The reduction of this complex forms ultrasmall palladium nanoclusters .


Synthesis Analysis

The synthesis of 4-Butylbenzenethiol involves a ligand-exchange reaction. For instance, it has been used in the synthesis of selenophenol (HSePh) protected Au36 (SePh)24 nanomolecules via a ligand-exchange reaction of 4-tert-butylbenzenethiol (HSPh-tBu) protected Au36 (SPh-tBu)24 with selenophenol .


Physical And Chemical Properties Analysis

4-Butylbenzenethiol is a liquid at 20℃ . It has a density of 0.964 g/mL at 25℃ .

Scientific Research Applications

Ultrasound-Assisted Synthesis

Research demonstrates the use of ultrasound irradiation to enhance the synthesis of nitro aromatic ethers, showing an innovative method to synthesize these compounds efficiently. This approach suggests that 4-Butylbenzenethiol derivatives could be synthesized under similar conditions, potentially offering a pathway to novel compounds with unique properties (K. Harikumar & V. Rajendran, 2014).

Environmental Impact of Parabens

A study examining the estrogenic activity of alkyl hydroxy benzoate preservatives (parabens) suggests concerns about the inadvertent estrogenicity of synthetic chemicals. Although not directly related to 4-Butylbenzenethiol, this research highlights the broader context of chemical additives' potential endocrine-disrupting effects, which could be relevant for derivatives of 4-Butylbenzenethiol used in similar applications (E. Routledge et al., 1998).

Electrochemical Reduction Studies

Investigations into the electrochemical reduction of nitrobenzene and 4-nitrophenol in room temperature ionic liquids on a gold microelectrode offer insights into the chemical behavior of nitrobenzene derivatives, including those related to 4-Butylbenzenethiol. Such studies are essential for understanding the electrochemical properties of these compounds, which could be applied in catalysis or as electronic materials (D. Silvester et al., 2006).

Combustion and Ignition Studies

Research on the ignition of n-butylbenzene/air mixtures provides valuable data for understanding the combustion characteristics of hydrocarbons, which could be extended to study the combustion properties of 4-Butylbenzenethiol and its derivatives. This knowledge is crucial for applications in fuel technologies and assessing environmental impacts (H. Nakamura et al., 2014).

Polyamide Synthesis

A study on the synthesis and properties of ortho-linked polyamides based on bis(ether-carboxylic acid) derived from 4-tert-butylcatechol demonstrates the potential for creating novel polymeric materials with improved properties. This research indicates the versatility of butylbenzene derivatives in polymer chemistry, potentially extending to 4-Butylbenzenethiol-based polymers (S. Hsiao, Chin‐Ping Yang, & Shin-Hung Chen, 2000).

Safety And Hazards

The safety data sheet for 4-Butylbenzenethiol indicates that it may be harmful if swallowed, in contact with skin, or if inhaled . It may cause skin irritation and serious eye irritation .

properties

IUPAC Name

4-butylbenzenethiol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14S/c1-2-3-4-9-5-7-10(11)8-6-9/h5-8,11H,2-4H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PVQZSZNJUBQKJW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC1=CC=C(C=C1)S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80373845
Record name Benzenethiol, 4-butyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80373845
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

166.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Butylbenzenethiol

CAS RN

4946-15-0
Record name 4-Butylbenzenethiol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=4946-15-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Benzenethiol, 4-butyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80373845
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4946-15-0
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
4
Citations
AA Oswald, BE Hudson Jr, G Rodgers… - The Journal of Organic …, 1962 - ACS Publications
… NMR spectrum of the sulfone from the oxidation of 4-butylbenzenethiol-2,5-dimethyl-2,4-hexadiene adduct showed again the characteristic triplet for the single vinyl proton at 4.98 ppm …
Number of citations: 47 pubs.acs.org
T Agou, J Kobayashi… - Chemistry–A European …, 2007 - Wiley Online Library
… 2-Bromo-4-butylbenzenethiol: To a suspension of 2-bromo-4-… :27 A mixture of 2-bromo-4-butylbenzenethiol (2.9 g, 12 mmol)… : A mixture of 2-bromo-4-butylbenzenethiol (2.4 g, 9.8 mmol), …
AA OSWALD, F NOEL, G FISK - The Journal of Organic Chemistry, 1961 - ACS Publications
… With 4-butylbenzenethiol, the mixture became dark yellow, with 4-toluenethiol, and 4-chlorobenzenethiol, it became red and black respectively. When benzenethiol and indene were …
Number of citations: 12 pubs.acs.org
Z Lv, C Song, Y Niu, Q Li, XS Ye - ChemMedChem, 2018 - Wiley Online Library
… 4-(4-Butylphenylthio)-2-chloroacetophenone (15 g): Compound 15 g was prepared from 4-butylbenzenethiol by following the procedure outlined for 15 f. Yield: 85 %; 1 H NMR (400 …

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